molecular formula C11H13BrN2O B13908259 (R)-3-(3-Bromobenzyl)piperazin-2-one

(R)-3-(3-Bromobenzyl)piperazin-2-one

Cat. No.: B13908259
M. Wt: 269.14 g/mol
InChI Key: SFSOHXIVHCCZGG-SNVBAGLBSA-N
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Description

(R)-3-(3-Bromobenzyl)piperazin-2-one (CAS# 1240586-56-4) is a chiral organic compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol . Its structure features a piperazin-2-one core, a privileged scaffold in drug discovery, which is substituted at the 3-position with a (R)-configured 3-bromobenzyl group. This specific stereochemistry and functionalization make it a valuable intermediate for asymmetric synthesis and pharmaceutical research. The bromophenyl moiety provides a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of analogs . Chiral piperazin-2-one derivatives are of significant interest in medicinal chemistry for their potential to modulate biological targets. Piperazine-based structures are commonly explored for their pharmacological activities and are found in compounds targeting the central nervous system, among other therapeutic areas . The presence of the bromine atom also makes this compound a potential candidate for the development of molecular imaging probes. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting its Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

(3R)-3-[(3-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)/t10-/m1/s1

InChI Key

SFSOHXIVHCCZGG-SNVBAGLBSA-N

Isomeric SMILES

C1CNC(=O)[C@H](N1)CC2=CC(=CC=C2)Br

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for R 3 3 Bromobenzyl Piperazin 2 One

Enantioselective Synthesis of the (R)-Enantiomer

Achieving high enantiomeric purity is paramount for the development of chiral drugs. Various strategies have been developed to synthesize the desired (R)-enantiomer of 3-substituted piperazin-2-ones, including leveraging the chirality of natural starting materials and employing advanced catalytic systems.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to impart chirality to the target molecule. rsc.orgmdpi.com This approach is one of the most established methods for preparing chiral piperazin-2-ones. dicp.ac.cn

A common strategy involves the transformation of a chiral α-amino acid into a corresponding 1,2-diamine, which then undergoes cyclization to form the piperazinone ring. nih.gov For the synthesis of (R)-3-(3-Bromobenzyl)piperazin-2-one, a plausible route could commence with a protected form of (R)-aspartic acid or (R)-asparagine. The amino acid's carboxyl group can be reduced and the amide or other functional group converted to a second amine, yielding a chiral 1,2-diamine precursor with a defined (R) stereocenter.

This chiral diamine can then be cyclized. One method involves a reaction with an α-haloacetyl halide followed by intramolecular nucleophilic substitution. An alternative route is the reaction with an α,β-unsaturated ester, proceeding through an aza-Michael addition followed by intramolecular cyclization. rsc.orgnih.gov The stereochemistry at the C3 position of the resulting piperazinone is thus directly inherited from the chiral amino acid precursor. This method has been successfully applied to generate a variety of 3-substituted piperazine-2-acetic acid esters from different amino acids. rsc.orgnih.gov

Asymmetric catalysis offers a highly efficient and atom-economical alternative to chiral pool synthesis, creating the desired stereocenter from a prochiral substrate using a small amount of a chiral catalyst.

Palladium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral heterocycles. rsc.org This method has been successfully applied to the synthesis of chiral piperazin-2-ones through the hydrogenation of their unsaturated precursors, pyrazin-2-ols. dicp.ac.cnrsc.org Pyrazin-2-ols exist in tautomeric equilibrium with their corresponding dihydropyrazinone and imine forms, which can be stereoselectively hydrogenated. dicp.ac.cn

For the synthesis of this compound, a precursor such as 3-(3-Bromobenzyl)pyrazin-2-ol would be subjected to hydrogenation using a chiral palladium catalyst. The catalyst typically consists of a palladium source and a chiral phosphine (B1218219) ligand. The reaction proceeds with high diastereoselectivity and enantioselectivity, often yielding the desired product with high optical purity. dicp.ac.cn This process can involve a dynamic kinetic resolution, where the rapid equilibration between tautomers allows for the conversion of the entire substrate into a single enantiomer of the product. dicp.ac.cn The utility of this method has been demonstrated for a range of 5,6-disubstituted pyrazin-2-ols, which are converted to the corresponding piperazin-2-ones in high yields and enantiomeric excesses. dicp.ac.cn

EntryCatalyst SystemYield (%)ee (%)
1PhPhPd(TFA)₂ / (S)-SYNPHOS9390
24-MeO-C₆H₄PhPd(TFA)₂ / (S)-SYNPHOS9588
34-F-C₆H₄PhPd(TFA)₂ / (S)-SYNPHOS9589
42-NaphthylPhPd(TFA)₂ / (S)-SYNPHOS9588
5MePhPd(TFA)₂ / (S)-SYNPHOS9484
6PhMePd(TFA)₂ / (S)-SYNPHOS9586

Table 1: Examples of Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. Data sourced from reference dicp.ac.cn.

Recent advances have led to the development of organocatalytic and other metal-catalyzed methods for the asymmetric formation of the piperazinone ring. nih.gov One notable example is a one-pot, three-step synthesis of 3-aryl piperazin-2-ones catalyzed by a quinine-derived urea (B33335). acs.orgacs.org

This sequence begins with a catalyst-controlled Knoevenagel condensation between an aldehyde (e.g., 3-bromobenzaldehyde) and (phenylsulfonyl)acetonitrile. acs.org The same organocatalyst then directs a subsequent asymmetric epoxidation of the resulting alkene. The final step is a domino ring-opening cyclization (DROC), where a 1,2-diamine, such as N,N'-dibenzylethylenediamine, opens the epoxide and cyclizes to form the piperazinone ring. acs.org This telescoped approach provides access to highly enantioenriched 3-aryl piperazin-2-ones from simple, commercially available starting materials. nih.govacs.org

EntryAldehyde (ArCHO)CatalystYield (%)ee (%)
14-Br-C₆H₄CHOeQNU7896
24-Cl-C₆H₄CHOeQNU8595
33-Br-C₆H₄CHOeQNU7594
43-Cl-C₆H₄CHOeQNU8192
54-CN-C₆H₄CHOeQNU9095

Table 2: Organocatalytic One-Pot Synthesis of (R)-Piperazin-2-ones. Data sourced from references nih.govacs.org. eQNU = quinine-derived urea catalyst.

Additionally, transition-metal-catalyzed cascade reactions provide another route. For instance, an enantioselective reductive amination and amidation cascade has been developed using iridium or rhodium complexes. acs.orgnih.gov This reaction couples simple alkyl diamines with α-ketoesters to afford chiral piperazinones with high enantioselectivity. nih.gov

Diastereoselective methods are employed when multiple stereocenters are present or created during a reaction. The goal is to control the relative stereochemistry of these centers.

In substrate-controlled diastereoselection, a pre-existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. baranlab.org This principle is closely related to chiral pool synthesis, where the inherent chirality of the substrate is used to control the entire stereochemical course of the synthesis.

For the synthesis of this compound, this can be achieved by starting with an enantiopure building block that contains a stereocenter that will remain in the final product. For example, a cyclization reaction of a chiral N-substituted ethylenediamine (B42938) derivative, where the substituent itself is chiral, can influence the formation of the new stereocenter at the C3 position. The steric and electronic properties of the chiral group on the nitrogen atom can effectively shield one face of the molecule during the ring-closing step, leading to the formation of the desired diastereomer with high selectivity. This strategy leverages the transfer of stereochemical information from the starting material to the product. rsc.org

Diastereoselective Synthesis Methods

Auxiliary-Controlled Diastereoselection

The synthesis of chiral piperazin-2-ones, such as the target compound, can be effectively guided by the use of chiral auxiliaries. This strategy involves temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereochemical outcome of subsequent reactions. The auxiliary is later removed, yielding the desired enantiomerically enriched product.

One notable approach involves the diastereoselective alkylation of a lactam derived from an optically active amino alcohol, such as (R)-(-)-phenylglycinol. This method provides a practical route to chiral 3-substituted 2-oxopiperazines. The chiral auxiliary, attached to the piperazinone precursor, creates a sterically defined environment that favors the approach of electrophiles from a specific face, leading to high diastereoselectivity in the formation of the C-3 substituted center.

Another strategy employs L-malate-mediated dynamic kinetic resolution of α-bromo esters. In this process, the chiral L-malate influences the stereoselective substitution of the bromine atom with an amine, leading to the formation of the chiral piperazinone structure with good stereocontrol. Similarly, dynamic resolution of α-halo chiral esters using nucleophilic substitution with ethylenediamine nucleophiles, influenced by chiral alcohols, provides a practical method for the asymmetric synthesis of 3-substituted piperazin-2-ones. dicp.ac.cn

Resolution Strategies for Enantiomeric Enrichment

When a synthesis results in a racemic mixture, resolution strategies are employed to separate the enantiomers. For piperazin-2-one (B30754) and related piperazine (B1678402) scaffolds, both kinetic and enzymatic resolution methods have proven effective.

Kinetic resolution relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. A highly effective method involves the use of a chiral base, such as (−)-sparteine or a (+)-sparteine surrogate, in combination with an organolithium reagent like n-BuLi. nih.govwhiterose.ac.ukrsc.org This system preferentially deprotonates one enantiomer at the α-position, allowing for its subsequent reaction with an electrophile. nih.govacs.org The unreacted, enantioenriched starting material can then be recovered. nih.govrsc.org This technique has been successfully applied to 2-arylpiperazines, achieving high enantiomeric ratios (er) up to 99:1. nih.gov

Enzymatic kinetic resolution offers a green and highly selective alternative. nih.gov Enzymes, particularly lipases, can selectively acylate or hydrolyze one enantiomer in a racemic mixture. nih.govresearchgate.net For example, lipases have been used for the enantioselective N-acylation of piperazine-2-carboxylic acid esters. researchgate.net Similarly, leucine (B10760876) aminopeptidase (B13392206) has been used to resolve N-t-Boc-piperazine carboxamide, producing the corresponding acid and the unreacted amide with good optical purity. researchgate.net The efficiency of enzymatic resolutions can be very high, although they are sensitive to the substrate structure and reaction conditions. nih.gov

Resolution StrategyChiral Agent/CatalystGeneral PrincipleTypical EnantioselectivityReference
Kinetic Resolutionn-BuLi / (+)-sparteineAsymmetric deprotonation of one enantiomer, followed by trapping with an electrophile.Excellent (er up to 99:1) nih.gov
Enzymatic ResolutionLipases (e.g., from Candida antarctica)Enantioselective acylation or hydrolysis of one enantiomer.High (E >200 in some cases) researchgate.net
Enzymatic ResolutionLeucine aminopeptidaseSelective hydrolysis of an amide enantiomer.Good optical purity researchgate.net

Multicomponent Reactions (MCRs) for Piperazinone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building complex heterocyclic scaffolds like piperazinones. acs.orgresearchgate.net

Ugi-Type Reactions and their Stereochemical Control

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and has been adapted for the synthesis of piperazinone derivatives. researchgate.net A significant advancement is the "disrupted" Ugi reaction, which provides excellent stereochemical control in the synthesis of chiral piperazinones. acs.orgresearchgate.net

This reaction typically involves an amino acid, an isocyanide, and a reversibly formed aziridine (B145994) aldehyde dimer. acs.orgnih.gov The key to stereocontrol is the interception of a mixed anhydride (B1165640) intermediate by the pendent aziridine nucleophile. researchgate.net The diastereoselectivity of this process is highly dependent on the stereochemistry of the starting amino acid. acs.orgresearchgate.net For instance, reacting an S-aziridine aldehyde dimer with L-amino acids (which are primary amines) leads to an R-configuration at the newly formed stereocenter of the piperazinone. acs.org Conversely, using secondary amino acids can lead to the opposite diastereomer. researchgate.net This amino acid-dependent selectivity allows for the predictable synthesis of either trans- or cis-substituted piperazinone products. acs.org The reaction can also be performed on a solid phase, which can reverse the diastereoselectivity compared to the solution-phase reaction, providing access to the alternative diastereomer. ebrary.net

Amino Acid TypeTypical DiastereoselectivityReaction PhaseReference
Primary (e.g., L-Phenylalanine)transSolution acs.org
Secondary (e.g., N-linked amino acids)cisSolid ebrary.net

Other Cascade and Domino Reaction Sequences

Beyond Ugi-type reactions, other cascade (or domino) sequences provide powerful one-pot methodologies for constructing the piperazinone ring. acs.orgnih.govthieme-connect.com A cascade reaction involves at least two consecutive transformations where the functionality for the subsequent step is generated in the preceding one. thieme-connect.com

One such elegant approach is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC). acs.orgnih.govresearchgate.net This sequence begins with commercially available aldehydes, which undergo a Knoevenagel condensation, followed by a stereoselective epoxidation catalyzed by a chiral organocatalyst (e.g., a quinine-derived urea). The resulting epoxide then reacts with a 1,2-diamine in a domino ring-opening cyclization process to furnish the 3-aryl or 3-alkyl piperazin-2-one. acs.orgnih.gov This method is notable for its high yields (up to 90%) and excellent enantioselectivity (up to 99% ee). acs.orgresearchgate.net

Another strategy involves a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide. thieme-connect.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it well-suited for combinatorial synthesis. thieme-connect.com

Functionalization and Derivatization Strategies for the Piperazinone Ring System

Once the core piperazinone ring is assembled, further functionalization can introduce additional diversity. While substitutions at the nitrogen atoms are common, methods for functionalizing the carbon atoms of the ring have also been developed. nih.govmdpi.com Direct C-H functionalization is an attractive late-stage strategy. mdpi.com For the related piperazine scaffold, methods involving direct α-lithiation of N-Boc protected rings allow for the introduction of various alkyl and acyl electrophiles. mdpi.com

Nitrogen Alkylation and Acylation Reactions

The nitrogen atoms of the piperazinone ring are nucleophilic and can be readily modified through alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, which can significantly modulate the biological and physicochemical properties of the molecule.

N-alkylation can be achieved by treating the piperazinone with an alkyl halide in the presence of a base. researchgate.netnih.gov A common procedure involves using a base like potassium carbonate in a solvent such as DMF. researchgate.net For less reactive piperazinones, reductive amination provides an alternative route, where the piperazinone is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-acylation is typically performed using an acyl chloride or anhydride. This reaction is often used to install protecting groups (e.g., acetyl or Boc groups) or to introduce specific functionalities. researchgate.net A simple and efficient method for N-alkylation involves first acetylating the piperazine, performing the alkylation on the other nitrogen, and then hydrolyzing the acetyl group. researchgate.net

Synthetic Route Optimization and Scalability Studies

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. For the synthesis of this compound, optimization and scalability studies are critical to ensure a cost-effective, safe, and robust manufacturing process.

Process Development for Enhanced Yield and Selectivity

Process development focuses on refining each step of the synthesis to maximize yield and stereoselectivity while minimizing impurities and operational complexity. This often involves a systematic investigation of various reaction parameters.

Solvent Effects: The reaction solvent can influence reaction rates, selectivity, and the solubility of reactants and products. A shift from laboratory solvents like dichloromethane (B109758) to more process-friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is often a key consideration in process development.

Work-up and Isolation Procedures: Developing efficient and scalable work-up and isolation procedures is essential. This may involve replacing chromatographic purifications with crystallization-induced dynamic resolution or other crystallization-based purification methods, which are more amenable to large-scale production. One study on a related chiral piperazinone demonstrated the feasibility of a gram-scale synthesis without loss of reactivity or enantioselectivity, highlighting the potential for scalability. dicp.ac.cn

Green Chemistry Principles in Synthesis

The application of green chemistry principles is an increasingly important aspect of modern pharmaceutical manufacturing. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Atom Economy: Synthetic routes are evaluated based on their atom economy, which is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. Routes with high atom economy are preferred as they generate less waste.

Use of Greener Solvents: The choice of solvent is a major contributor to the environmental impact of a chemical process. Efforts are being made to replace hazardous solvents with greener alternatives. For the synthesis of piperazine derivatives, the use of water, ethanol, or other bio-based solvents is being explored. mdpi.com

Catalysis: The use of catalytic methods, particularly asymmetric catalysis, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with high efficiency and selectivity under milder conditions, reducing energy consumption and waste generation. dicp.ac.cn The development of recyclable catalysts further enhances the sustainability of the process.

Renewable Feedstocks: While the synthesis of this compound typically relies on petrochemical-derived starting materials, future research may explore the use of renewable feedstocks to further improve the sustainability of the process.

Interactive Table: Green Chemistry Metrics for Synthetic Route Evaluation

Green Chemistry PrincipleMetricDescription
PreventionE-FactorMass of waste / Mass of product
Atom Economy% Atom Economy(MW of product / MW of all reactants) x 100
Less Hazardous Chemical SynthesesSolvent Selection GuidesRanking of solvents based on safety and environmental impact
Designing Safer ChemicalsToxicity DataEvaluation of the toxicity of all substances used in the process
Safer Solvents and AuxiliariesProcess Mass Intensity (PMI)Total mass in a process / Mass of product
Design for Energy EfficiencyReaction Temperature and PressurePreference for ambient temperature and pressure conditions
Use of Renewable Feedstocks% Renewable CarbonPercentage of carbon in the final product derived from renewable sources
Reduce DerivativesNumber of StepsFewer synthetic steps are generally preferred
CatalysisCatalyst Turnover Number (TON)Moles of product / Moles of catalyst
Design for DegradationBiodegradability DataEvaluation of the environmental fate of the product and byproducts
Real-time analysis for Pollution PreventionProcess Analytical Technology (PAT)In-process monitoring to control and optimize reactions
Inherently Safer Chemistry for Accident PreventionHazard and Operability (HAZOP) studiesSystematic examination of a process to identify and evaluate potential hazards

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

A suite of sophisticated spectroscopic methods is employed to confirm the molecular structure of "(R)-3-(3-Bromobenzyl)piperazin-2-one" in solution.

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Two-dimensional NMR experiments are instrumental in establishing the covalent framework and the through-space relationships between atoms in "this compound".

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbon atoms. For instance, correlations would be expected between the benzylic protons and the proton at the C3 position of the piperazinone ring, as well as among the protons within the piperazinone ring itself.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the benzylic protons to the carbons of the bromophenyl ring and to the C2 and C3 carbons of the piperazinone ring would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry and conformation of the molecule. In the case of "this compound," NOESY could help to establish the relative orientation of the 3-bromobenzyl substituent with respect to the piperazinone ring.

Illustrative ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C2-~170H3, H5
C3~3.5-3.7 (m)~55C2, C5, C7, C8, C13
C5~3.2-3.4 (m)~45C3, C6
C6~3.0-3.2 (m)~42C5
C7~2.8-3.0 (dd), ~3.1-3.3 (dd)~38C3, C8, C9, C13
C8-~140H7, H9, H12, H13
C9~7.4 (s)~132C7, C8, C11, C13
C10-~122.5 (s)H9, H11, H12
C11~7.2 (d)~130C9, C13
C12~7.1 (t)~128C8, C10
C13~7.3 (d)~130C7, C8, C9, C11
NH (1)~7.5-8.0 (br s)-C2, C6
NH (4)~2.0-2.5 (br s)-C3, C5

To determine the enantiomeric purity of a sample of "this compound," chiral NMR spectroscopy is employed. This technique involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes can lead to separate NMR signals for the R and S enantiomers, allowing for their quantification.

Chiral Derivatizing Agents (CDAs): A CDA reacts with the enantiomers to form stable diastereomers, which will have distinct NMR spectra. The integration of the signals corresponding to each diastereomer provides a measure of the enantiomeric excess.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponding to the vibrational energy levels of the molecule is measured. Polar bonds, such as C=O and N-H, typically give rise to strong IR absorptions.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

Illustrative Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~3300-3400N-H stretch (amide)IR
~3200-3300N-H stretch (amine)IR
~3000-3100C-H stretch (aromatic)IR, Raman
~2850-2950C-H stretch (aliphatic)IR, Raman
~1650-1680C=O stretch (amide)IR
~1600C=C stretch (aromatic)IR, Raman
~1450-1500C-H bend (aliphatic)IR
~1000-1100C-N stretchIR
~550-650C-Br stretchIR

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with polarized light. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a molecule by comparison with known compounds or by applying empirical rules such as the octant rule for ketones.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) in the region of absorbing chromophores. The sign of the Cotton effect associated with a particular electronic transition can be related to the absolute stereochemistry of the chromophore's environment. For "this compound," the n→π* transition of the amide chromophore would be expected to show a characteristic Cotton effect.

Illustrative Chiroptical Data for this compound

TechniqueWavelength (nm)ObservationImplication
ORD589 (D-line)Positive rotationIndicates the presence of a chiral center
CD~220Negative Cotton effectConsistent with the (R)-configuration based on empirical rules for lactams

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Conformation and Stereochemistry

Single-crystal X-ray crystallography provides the most unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be obtained, this technique can definitively confirm its connectivity, absolute configuration, and preferred conformation in the crystal lattice. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Illustrative Crystallographic Data for this compound

ParameterIllustrative Value
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.5
b (Å)12.1
c (Å)13.5
α, β, γ (°)90
Z4
R-factor< 0.05

Analysis of Intermolecular Interactions in the Crystal Lattice

A detailed analysis of the intermolecular interactions in the crystal lattice of this compound requires specific crystallographic data, which is not available in the searched scientific literature. Such an analysis would typically involve the identification and characterization of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the bromobenzyl group. The presence of hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms) suggests that hydrogen bonding would play a significant role in the crystal packing. The aromatic ring also introduces the possibility of π-π stacking and C-H···π interactions.

Table 1: Potential Intermolecular Interactions in this compound (Note: This table is predictive and not based on experimental data)

Interaction Type Potential Donor/Acceptor Groups Expected Significance in Crystal Packing
Hydrogen Bonding N-H --- O=C High
N-H --- N Moderate
π-π Stacking Bromophenyl rings Moderate

Conformational Analysis of the Piperazinone Ring in Solid State

The conformation of the piperazinone ring in the solid state is determined by X-ray crystallography. For piperazin-2-one (B30754) derivatives, the six-membered ring can adopt several conformations, most commonly a chair, twisted-boat, or boat conformation. The specific conformation is influenced by the steric and electronic effects of the substituents. In the case of this compound, the bulky 3-bromobenzyl group at the C3 position would be a key determinant of the ring's preferred conformation in the solid state. A detailed analysis would involve the examination of bond lengths, bond angles, and torsion angles within the piperazinone ring to precisely define its geometry.

Table 2: Predicted Conformational Parameters of the Piperazinone Ring (Note: This table is illustrative and not based on experimental data)

Parameter Predicted Conformation Expected Torsion Angles (degrees)
Ring Pucker Likely a distorted chair or twist-boat Varies depending on conformation

Theoretical and Computational Chemistry Studies

Conformational Analysis and Potential Energy Surface (PES) Mapping

Molecules with rotatable bonds and flexible rings, such as (R)-3-(3-Bromobenzyl)piperazin-2-one, exist as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. chemrxiv.org

The six-membered piperazinone ring is not planar and typically adopts non-planar conformations, such as chair, boat, or twist-boat forms, to relieve ring strain. nih.gov The interconversion between these forms, known as ring flipping, is a key aspect of its dynamic behavior.

Computational methods can be used to calculate the energy barriers associated with this process. By systematically changing the dihedral angles of the ring and calculating the energy at each point, a PES can be constructed. The stable conformers correspond to minima on this surface, while the transition states for ring flipping correspond to saddle points. The energy difference between a minimum and a saddle point represents the activation energy or inversion barrier for that conformational change. For piperazine (B1678402) derivatives, these barriers are crucial for understanding their receptor binding and pharmacokinetic properties. nih.gov

By systematically rotating this bond (i.e., varying the corresponding dihedral angle) and calculating the energy at each step, the rotational energy profile can be determined. This profile reveals the most stable rotational isomers (rotamers) and the energy barriers that hinder free rotation. These barriers arise from steric hindrance and electronic interactions between the two moieties.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or at Interfaces

While quantum chemical calculations typically model a molecule in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a more realistic environment, such as in a solvent or interacting with a biological membrane. nih.govresearchgate.net

In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound in solution, providing insights into:

The preferred conformations in a specific solvent.

The timescale of conformational changes like ring flipping and side-chain rotation.

The formation and dynamics of intermolecular interactions, such as hydrogen bonds with water molecules.

MD simulations can bridge the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecular behavior in biological systems.

Computational Spectroscopy for Prediction and Validation of Experimental Spectra

While specific computational spectroscopic studies on this compound are not prevalent in publicly accessible literature, the methodology for such analysis is well-established. Computational spectroscopy is a vital tool for predicting the spectral properties of a molecule, which can then be used to validate and interpret experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find its most stable conformation (lowest energy state).

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to predict the IR spectrum. The calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds (e.g., C=O, N-H, C-Br). These predicted spectra can be compared with experimental IR spectra to confirm the compound's synthesis and structure.

NMR Chemical Shift Prediction: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated to predict NMR chemical shifts. These calculations are often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted ¹H and ¹³C NMR spectra are invaluable for assigning the signals in experimental spectra to specific atoms within the molecule, confirming its structural integrity. Recent benchmarks show that certain levels of theory, such as WP04/6-311++G(2d,p) with a Polarizable Continuum Model (PCM) for solvent effects, can provide high accuracy in predicting proton NMR spectra. github.io

For instance, studies on other bromophenyl-piperazine derivatives have successfully used these techniques to assign complex NMR and IR spectra, confirming their molecular structures. mdpi.comnih.gov Such computational approaches would be instrumental in the unambiguous structural elucidation of this compound and its derivatives.

Reaction Mechanism Studies through Transition State Calculations

Investigating reaction mechanisms through computational methods, particularly transition state (TS) calculations, provides deep insights into the feasibility, kinetics, and stereoselectivity of chemical transformations. For this compound, this could involve studying its synthesis or its potential reactions.

The synthesis of substituted piperazin-2-ones can be complex, and computational studies can elucidate the most favorable reaction pathways. acs.org This is achieved by:

Mapping the Potential Energy Surface: Researchers map the energy landscape of the reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Locating Transition States: A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating this first-order saddle point is key to understanding the reaction's energetic barrier.

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

For example, DFT studies on the reactions of similar heterocyclic systems, like the piperidinolysis of aryl ethers, have been used to calculate activation energies and predict whether a reaction proceeds through a specific catalyzed or uncatalyzed mechanism. researchgate.net Similar calculations for the synthesis of this compound could optimize reaction conditions (temperature, catalyst, solvent) by predicting the most efficient pathway, potentially explaining the observed stereoselectivity. Studies on the reactions of the piperazin-2-one (B30754) core itself have shown that its reactivity is highly dependent on its structure and substituents. nih.govnih.gov

Ligand-Receptor Interaction Profiling via Molecular Docking and Dynamics (Theoretical/In silico studies only)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein receptor. These methods are fundamental in drug discovery for predicting binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity.

While no specific docking studies for this compound have been published, the piperazine and piperazin-2-one scaffolds are present in many biologically active compounds. nih.govnih.govmdpi.commdpi.com Computational studies on these related molecules show that they can bind to a variety of targets, including enzymes and receptors in the central nervous system. nih.govrsc.orgunica.it

A hypothetical docking study of this compound would involve:

Selection of a Target: Choosing a protein receptor implicated in a disease of interest where piperazine derivatives have shown activity (e.g., sigma receptors, androgen receptors, or tyrosinase). nih.govunica.itnih.govresearchgate.net

Docking Simulation: Using software like AutoDock, the compound would be docked into the receptor's binding pocket. The results would predict the binding pose and a corresponding binding energy score (kcal/mol), which estimates binding affinity.

Analysis of Interactions: The predicted pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-receptor complex over time (typically nanoseconds to microseconds). MD simulations provide a more dynamic and realistic view of the interactions in a simulated physiological environment. unipa.it

Table 1: Example Binding Affinity Predictions for Piperazine Derivatives against Various Receptors from In Silico Studies This table presents data for illustrative purposes from studies on other piperazine derivatives to demonstrate the type of output generated from molecular docking studies.

Compound ClassHypothetical Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Arylpiperazine DerivativesAndrogen Receptor-7.1 to -7.5Gln711, Arg752, Met745
Piperazine-linked ThiohydantoinAndrogen Receptor-9.3 to -11.1Asn705, Thr877, Met745
Piperidine/Piperazine-basedSigma-1 Receptor (S1R)Not specified in kcal/mol (Ki of 3.2 nM for lead compound)Tyr103, Glu172, Phe107

Data sourced from studies on various piperazine derivatives. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net

For this compound, a QSAR study would typically be part of a larger investigation involving a series of related analogues. The goal is to build a mathematical model that can predict the activity of new, unsynthesized compounds. The process involves:

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods are used to build a regression model that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. nih.gov

QSAR studies on piperazine derivatives have successfully identified key structural features that determine their activity. For instance, models have shown that properties like partial negative surface area and molecular shape can be critical for the inhibitory activity of certain compounds. nih.govresearchgate.netresearchgate.net

A QSPR model could be used to predict physicochemical properties of this compound, such as its lipophilicity (logP), solubility, or metabolic stability, based solely on its structure. These models are crucial for optimizing the drug-like properties of a lead compound. researchgate.net Both QSAR and QSPR rely on the principle that the structure of a molecule dictates its function and properties, providing a rational framework for the design of novel molecules with desired characteristics. nih.govmdpi.commdpi.com

Chemical Reactivity and Transformation Studies

Reactions Involving the Bromobenzyl Moiety

The carbon-bromine bond on the benzyl (B1604629) ring is a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in mediating the coupling of aryl halides with a variety of partners. For (R)-3-(3-Bromobenzyl)piperazin-2-one, reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are of particular importance for creating new carbon-carbon bonds.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of palladium precursor, the nature of the ligand, the base, the solvent, and the reaction temperature. For a substrate like this compound, which contains potentially coordinating nitrogen atoms, the selection of a suitable ligand is crucial to prevent catalyst inhibition and achieve high yields.

In a typical Suzuki-Miyaura coupling, a catalyst system comprising a palladium(II) salt like palladium(II) acetate (B1210297) or a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is often employed. The choice of phosphine (B1218219) ligands, ranging from simple triphenylphosphine (B44618) to more complex Buchwald or Herrmann-type ligands, can significantly influence the reaction's efficiency. The base, commonly an inorganic carbonate or phosphate (B84403), plays a critical role in the transmetalation step of the catalytic cycle. Solvents are typically mixtures of an organic solvent and water to facilitate the dissolution of both the organic substrate and the inorganic base.

For the Heck reaction, which couples the aryl bromide with an alkene, catalyst systems often involve palladium(II) acetate with a phosphine ligand. The choice of base and solvent is also critical to promote the desired reactivity and minimize side reactions. Similarly, the Sonogashira coupling, which forms a bond with a terminal alkyne, typically requires a co-catalyst, such as a copper(I) salt, in addition to the palladium catalyst and a suitable amine base.

A generalized data table for the optimization of a Suzuki-Miyaura reaction with this compound and a generic boronic acid is presented below to illustrate the process.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10065
2PdCl₂(dppf) (2)-K₃PO₄Dioxane/H₂O9085
3Pd₂(dba)₃ (1)SPhos (2)Cs₂CO₃THF/H₂O8092

Note: This table represents a hypothetical optimization study and is for illustrative purposes.

Once optimized conditions are established, the scope of the coupling partners is explored. In Suzuki-Miyaura reactions, a wide variety of aryl, heteroaryl, and vinyl boronic acids or esters can be coupled with the bromobenzyl moiety of this compound. Electron-rich and electron-poor boronic acids are generally well-tolerated, providing access to a broad range of biaryl and related structures.

The Heck reaction can be performed with various activated and unactivated alkenes. Acrylates, styrenes, and other vinyl derivatives are common substrates, leading to the formation of substituted stilbene (B7821643) and cinnamate (B1238496) analogues.

The Sonogashira coupling allows for the introduction of a diverse array of terminal alkynes, including those bearing alkyl, aryl, and silyl (B83357) substituents. This reaction is a powerful tool for the synthesis of internal alkynes, which are valuable intermediates in organic synthesis.

Limitations of these reactions can arise from steric hindrance on either coupling partner. Additionally, substrates with functional groups that are sensitive to the basic reaction conditions or that can coordinate strongly to the palladium catalyst may require specific protecting group strategies or carefully chosen catalyst systems to achieve successful coupling.

Nucleophilic aromatic substitution (SNAr) is another potential transformation for the bromobenzyl moiety. However, for an unactivated aryl bromide like the one present in this compound, SNAr reactions are generally not favorable. These reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In the absence of such activating groups, the conditions required for SNAr are often harsh and can lead to undesired side reactions or decomposition of the starting material. Therefore, while theoretically possible, SNAr is not a commonly employed strategy for the functionalization of this particular compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Functionalization of the Piperazinone Ring Nitrogens

The piperazinone ring of this compound contains two nitrogen atoms that can be functionalized through various reactions, most notably N-alkylation and N-acylation. The presence of two distinct nitrogen atoms (an amide nitrogen and a secondary amine nitrogen) raises the issue of regioselectivity.

Achieving regioselective functionalization of the piperazinone ring is a key synthetic challenge. The secondary amine (N4) is generally more nucleophilic and less sterically hindered than the amide nitrogen (N1), making it the more reactive site for both alkylation and acylation under standard conditions.

For N-alkylation, treatment of this compound with an alkyl halide in the presence of a mild base typically results in selective alkylation at the N4 position. Similarly, N-acylation with an acyl chloride or anhydride (B1165640) under basic conditions will predominantly occur at the N4 position.

Selective functionalization of the N1 amide nitrogen is more challenging and often requires a multi-step approach. One common strategy involves the protection of the more reactive N4 nitrogen, followed by functionalization of the N1 position, and subsequent deprotection of N4. Alternatively, specific reaction conditions can sometimes be employed to favor reaction at the N1 position, although this is less common.

The following table illustrates the expected regioselectivity in the functionalization of the piperazinone ring.

Reaction TypeReagentPosition of Functionalization
N-AlkylationR-X, BaseN4 (major)
N-AcylationRCOCl, BaseN4 (major)

Formation of N-Substituted Derivatives for Analog Synthesis

The piperazin-2-one (B30754) ring contains a secondary amine at the N4 position, which is a common site for derivatization to create a library of analogs. The synthesis of N-substituted derivatives is a crucial step in medicinal chemistry for structure-activity relationship (SAR) studies. Standard N-alkylation or N-arylation reactions can be employed to introduce a wide variety of substituents.

Common synthetic strategies for N-substitution on the piperazine (B1678402) core include:

Nucleophilic Substitution: The secondary amine can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles in the presence of a base to yield N-alkylated products.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride) provides a versatile method for introducing diverse alkyl groups.

Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions with aryl halides or triflates are frequently utilized.

The choice of reaction conditions is critical to avoid side reactions and ensure good yields of the desired N-substituted products.

Table 1: Representative N-Substituted Derivatives of Piperazin-2-ones and General Synthetic Methods

Derivative TypeGeneral ReagentsReaction Type
N-AlkylAlkyl Halide, BaseNucleophilic Substitution
N-BenzylBenzyl Bromide, BaseNucleophilic Substitution
N-ArylAryl Halide, Palladium Catalyst, BaseBuchwald-Hartwig Amination
N-AcylAcyl Chloride, BaseAcylation

Investigation of Reaction Pathways and Intermediate Species

Understanding the reaction pathways and identifying key intermediate species are fundamental to optimizing reaction conditions and maximizing yields. For instance, in the case of N-alkylation, the reaction proceeds through a straightforward nucleophilic attack of the secondary amine on the electrophilic alkyl halide.

In more complex transformations, such as palladium-catalyzed cross-coupling reactions on the bromobenzyl moiety, the reaction mechanism involves a catalytic cycle. This cycle typically includes key steps such as oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation (in the case of Suzuki coupling) or reaction with a copper acetylide (in Sonogashira coupling), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The investigation of these pathways often involves techniques like kinetic studies, in-situ spectroscopy, and computational modeling to elucidate the structure and reactivity of transient intermediates.

Another area of investigation involves the reactivity of the piperazin-2-one ring itself. For example, reactions of piperazin-2-one with reagents like triethyl phosphite (B83602) prompted by phosphoryl chloride can lead to the formation of piperazine-2,3-diyl-bisphosphonates. This reaction proceeds through a proposed intermediate involving the activation of the lactam carbonyl, followed by the addition of the phosphite. While this specific reaction has been studied on the parent piperazin-2-one, it highlights a potential transformation pathway for substituted analogs like this compound.

Research Applications in Organic Synthesis and Materials Science

(R)-3-(3-Bromobenzyl)piperazin-2-one as a Chiral Building Block

A chiral building block, or synthon, is a compound that possesses a defined stereocenter and can be incorporated into a larger molecule, thereby transferring its chirality. Heterocyclic compounds are a particularly important class of building blocks in synthetic chemistry. sigmaaldrich.com this compound is an exemplary chiral building block due to the stereogenic center at the C3 position, which is established during its synthesis. This pre-defined stereochemistry is crucial for applications where precise three-dimensional arrangement of atoms is required.

The piperazin-2-one (B30754) motif is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals. dicp.ac.cnrsc.org Asymmetric catalytic methods are paramount for accessing these enantiomerically pure structures. nih.govacs.org The use of this compound as a building block allows for the synthesis of more complex chiral molecules without the need to establish the key stereocenter at a later, potentially more difficult, stage.

For instance, the piperazinone core can be used as a precursor for creating bicyclic or more complex heterocyclic systems. nih.govorganic-chemistry.org The secondary amine (N1) can be functionalized, and the amide (N4) nitrogen can participate in further synthetic transformations. The existing chirality at C3 directs the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis. For example, alkylation at the N1 position followed by reduction of the amide carbonyl can lead to complex chiral 1,2-diamines, which are themselves important structural motifs.

Chiral piperazines, derived from piperazin-2-ones, have been successfully employed as organocatalysts and as ligands in metal-catalyzed asymmetric reactions. unl.pt The C2-symmetric framework of some piperazine (B1678402) derivatives makes them particularly effective. This compound can be envisioned as a precursor to C1-symmetric ligands.

The synthesis of such a ligand would typically involve:

Reduction: The amide carbonyl group can be reduced using reagents like borane-tetrahydrofuran (B86392) complex or lithium aluminum hydride to yield the corresponding (R)-3-(3-Bromobenzyl)piperazine. nih.gov

Functionalization: The two secondary amine groups of the resulting piperazine can be functionalized. For example, reaction with diphenylphosphine (B32561) oxide followed by reduction would install chiral phosphine (B1218219) moieties, creating a bidentate phosphine ligand.

The inherent chirality of the piperazine backbone, originating from the C3 benzyl (B1604629) group, can induce asymmetry in the catalytic process, leading to enantiomerically enriched products. The steric and electronic properties of the ligand could be further tuned by modifying the 3-bromobenzyl group.

The piperazine scaffold is exceptionally well-suited for combinatorial chemistry, a technique used to rapidly synthesize a large number of related compounds for screening. 5z.comnih.govnih.gov The structure of this compound offers three distinct points of diversity for library generation:

N1 Position: The secondary amine can be readily acylated, alkylated, or used in reductive amination.

N4 Position: The amide nitrogen can be functionalized, often after the initial derivatization of N1.

Aryl Bromide: The bromo group on the benzyl ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgorganic-chemistry.orgmdpi.com

This three-point diversity allows for the creation of extensive libraries of novel compounds from a single chiral scaffold. These libraries can be screened for desired properties in materials science (e.g., chiroptical materials) or as catalysts for new chemical transformations.

Table 1: Hypothetical Combinatorial Library from this compound This table illustrates how a diverse set of compounds can be generated by varying substituents at three key positions on the parent scaffold.

EntryR1 (at N1)R2 (at N4)R3 (via Suzuki Coupling at Br)
1AcetylMethylPhenyl
2BenzylEthyl4-Methoxyphenyl (B3050149)
3BocHThien-2-yl
4MethylPropyl4-Cyanophenyl
5EthylBenzylPyridin-3-yl

Derivatization for Novel Chemical Entities

The modification of a parent structure to create analogs is a cornerstone of chemical research. Derivatization of this compound can lead to novel chemical entities with tailored properties for applications in catalysis or materials science.

Synthetic strategies for creating analogs of this compound focus on its three reactive sites.

N-Functionalization: The nucleophilic nitrogen atoms can be modified through various standard organic reactions. For example, N-alkylation or N-arylation can introduce a wide range of substituents, altering the steric and electronic nature of the molecule. nih.gov

Aryl Modification via Cross-Coupling: The carbon-bromine bond on the benzyl group is a prime site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. organic-chemistry.orgmdpi.com This method is highly versatile and tolerates a wide variety of functional groups, enabling the synthesis of a vast array of biaryl and heteroaryl derivatives.

A typical Suzuki-Miyaura reaction on the this compound scaffold would involve reacting it with an appropriate boronic acid (e.g., phenylboronic acid, 4-pyridylboronic acid) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as K₂CO₃).

By systematically modifying the structure of this compound and evaluating the resulting properties, researchers can establish structure-function relationships. While much of the literature on piperazines focuses on structure-activity relationships in a biological context, the same principles apply to materials and catalysis. nih.govresearchgate.net

For example, if a series of chiral phosphine ligands are prepared as described in section 6.1.2, their performance in an asymmetric hydrogenation reaction could be correlated with their structural features. By synthesizing analogs where the 3-bromobenzyl group is replaced with other aryl groups via Suzuki coupling (e.g., electron-donating 4-methoxyphenyl vs. electron-withdrawing 4-cyanophenyl), one could study how the electronic properties of the ligand affect the enantioselectivity and turnover frequency of the catalyst. This systematic approach is crucial for the rational design of new, more efficient catalysts. nih.gov

Similarly, incorporating these chiral piperazinone derivatives into polymers or metal-organic frameworks could yield new chiral materials. The chiroptical properties (e.g., circular dichroism) of these materials would be directly related to the structure of the incorporated piperazinone unit, allowing for the tuning of material properties through synthetic modification. mdpi.com

Table 2: Hypothetical Structure-Function Data for a Derived Chiral Catalyst This table shows a conceptual relationship between the structure of a catalyst derived from the piperazinone scaffold and its performance in a model asymmetric reaction. The catalyst is assumed to be a phosphine ligand complex where 'R' is the group replacing the original bromine via Suzuki coupling.

Catalyst EntryR GroupElectronic EffectYield (%)Enantiomeric Excess (ee, %)
1HNeutral9585
2OMe (Methoxy)Electron-donating9882
3CF₃ (Trifluoromethyl)Electron-withdrawing9291
4Ph (Phenyl)π-system9688
5CN (Cyano)Strongly e⁻-withdrawing8994

Analytical Methodologies for Research and Purity Assessment

Chromatographic Separations for Enantiomeric Excess Determination

Enantiomeric excess (e.e.) is a critical quality attribute for chiral compounds, as the biological activity often resides in a single enantiomer. eijppr.com Chromatographic techniques are the most powerful and widely used methods for resolving enantiomers and quantifying their relative amounts. phenomenex.commdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analytical separation of enantiomers in pharmaceutical research and quality control. mdpi.comunife.it The method's versatility and reliability make it ideal for determining the enantiomeric excess of (R)-3-(3-Bromobenzyl)piperazin-2-one. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including those with structures similar to piperazin-2-ones. mdpi.comunl.pt These CSPs often operate in normal phase, polar organic, or reversed-phase modes. mdpi.com For this compound, a normal phase method would likely provide excellent resolution. The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, is crucial for optimizing the separation. mdpi.com

Table 1: Representative Chiral HPLC Method for this compound

ParameterCondition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers, allowing for accurate e.e. determination.

Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. mdpi.com While direct analysis of piperazin-2-ones might be challenging due to their polarity and molecular weight, derivatization can be employed to increase volatility. However, direct analysis on specialized chiral capillary columns is often feasible. gcms.cz

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czmdpi.com These cyclodextrin (B1172386) derivatives are coated onto the inner wall of a fused silica (B1680970) capillary column and create a chiral environment that allows for the differential interaction and separation of enantiomers. wiley.com The choice of carrier gas, oven temperature program, and detector are critical parameters for achieving optimal separation. wiley.com

Table 2: Representative Chiral GC Method for this compound

ParameterCondition
Column Permethylated β-cyclodextrin stationary phase (e.g., Rt-βDEXsm)
Carrier Gas Hydrogen or Helium
Oven Program Isothermal analysis at an optimized temperature (e.g., 180 °C)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Expected Outcome Resolution of enantiomeric peaks for purity assessment.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC, especially for preparative-scale chiral separations. americanpharmaceuticalreview.comselvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid chromatography. selvita.com

For the preparative separation of this compound from its corresponding (S)-enantiomer, SFC offers significant advantages, including reduced solvent consumption and faster processing times. americanpharmaceuticalreview.comnih.gov Polysaccharide-based chiral stationary phases are widely used in SFC due to their broad applicability and high loading capacity. nih.govresearchgate.net A co-solvent, such as methanol (B129727) or ethanol, is typically added to the supercritical CO2 to modify the mobile phase polarity and elute the compounds. nih.gov

Table 3: Representative Preparative Chiral SFC Method

ParameterCondition
Column Chiralpak® AD or Chiralcel® OD (Immobilized polysaccharide-based CSP)
Mobile Phase Supercritical CO2 / Methanol (e.g., 70:30)
Flow Rate Dependent on column dimension (e.g., 50-100 mL/min for preparative scale)
Back Pressure 100-150 bar
Column Temperature 35-40 °C
Detection UV and/or Mass Spectrometry (MS)
Outcome Efficient isolation of multi-gram quantities of the desired (R)-enantiomer with high enantiomeric purity. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of organic molecules. unibas.it It provides information on the molecular weight and, through fragmentation analysis, offers insights into the compound's structure. libretexts.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with very high precision. unibas.it This allows for the unambiguous determination of the elemental composition and molecular formula. For this compound (C11H13BrN2O), HRMS can confirm this formula by measuring its mass to within a few parts per million (ppm) of the theoretical value. nih.govmdpi.com The presence of the bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio. nih.gov

Table 4: HRMS Data for this compound

ParameterValue
Molecular Formula C11H13BrN2O
Ionization Mode Electrospray Ionization (ESI), Positive
Adduct [M+H]+
Theoretical Exact Mass ([M(79Br)+H]+) 269.0284 Da
Theoretical Exact Mass ([M(81Br)+H]+) 271.0264 Da
Expected Observation Two peaks of nearly equal intensity separated by ~2 Da, with measured masses matching the theoretical values with <5 ppm error. mdpi.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. researchgate.net In an MS/MS experiment, the protonated molecular ion ([M+H]+) of this compound is isolated and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov

The fragmentation pattern for this compound would be expected to show characteristic losses related to its functional groups. Key fragmentation pathways would likely include:

Loss of the bromobenzyl group: Cleavage of the C-C bond between the piperazine (B1678402) ring and the benzyl (B1604629) group would result in a prominent fragment corresponding to the protonated piperazin-2-one (B30754) core.

Cleavage within the piperazine ring: Piperazine rings are known to undergo characteristic fragmentation, often involving the loss of ethyleneimine or related fragments. unibas.itnih.gov

Formation of the bromotropylium ion: The bromobenzyl moiety can rearrange to form a stable tropylium (B1234903) ion at m/z 169/171. nih.gov

Analysis of these fragmentation patterns allows for detailed structural confirmation of the parent compound and any synthesized derivatives.

Table 5: Predicted MS/MS Fragmentation of [C11H13BrN2O+H]+

Precursor Ion m/z (79Br/81Br)Proposed Fragment IonFragment m/z (79Br/81Br)Neutral Loss
269 / 271[C7H6Br]+ (Bromotropylium ion)169 / 171C4H7N2O
269 / 271[M+H - NH3]+252 / 254NH3
269 / 271[M+H - CO]+241 / 243CO
269 / 271[C4H7N2O]+ (Piperazin-2-one core)99C7H6Br

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

The precise quantification of this compound during its synthesis is crucial for reaction monitoring, optimization, and the accurate determination of reaction yield. Several analytical techniques are routinely employed for these purposes, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for monitoring the progress of the synthesis of this compound. This method allows for the separation and quantification of the starting materials, intermediates, the final product, and any byproducts in the reaction mixture.

A typical HPLC method would involve the use of an octadecylsilane (B103800) (C18) bonded silica gel column. google.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. google.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of all components. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte has strong absorbance, such as 254 nm. google.com

For quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. Aliquots are withdrawn from the reaction mixture at various time points, diluted, and injected into the HPLC system. The concentration of the product in the reaction mixture can then be determined by comparing its peak area to the calibration curve. This allows for real-time monitoring of product formation and determination of the reaction endpoint. The final yield is calculated after the reaction is complete and the product is isolated.

Table 1: Illustrative HPLC Data for Reaction Monitoring of this compound Synthesis

Time (hours) Starting Material Peak Area Product Peak Area % Conversion
0 1548230 0 0
1 1238584 309646 20
2 928938 619292 40
4 464469 1083761 70
6 154823 1393407 90

This interactive table demonstrates a hypothetical time course for the synthesis, showing the decrease in starting material and the increase in the product as monitored by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is another valuable tool for reaction monitoring and yield determination. ¹H NMR is particularly useful as it can provide structural information and quantification simultaneously. beilstein-journals.orgnih.gov For qNMR, a known amount of an internal standard (a compound that does not react with any components in the mixture and has a signal that does not overlap with other signals) is added to the reaction aliquot.

The concentration of this compound can be determined by comparing the integral of one of its characteristic proton signals to the integral of a known signal from the internal standard. For instance, the signal corresponding to the benzylic protons or specific aromatic protons of the 3-bromobenzyl group could be used for quantification. This method is non-destructive and provides a direct measure of the molar quantity of the analyte.

Table 2: Example of Yield Determination using ¹H qNMR

Compound Signal (ppm) Multiplicity Integral Moles (mmol)
Internal Standard 7.26 s 1.00 0.100

This table illustrates how the molar amount of the product can be calculated relative to a known amount of an internal standard. The yield can then be calculated based on the initial amount of the limiting reagent.

The choice between HPLC and qNMR often depends on factors such as the complexity of the reaction mixture, the availability of pure standards, and the desired precision and accuracy. In many research and development settings, both techniques are used orthogonally to provide a comprehensive understanding of the reaction progress and to accurately determine the yield of this compound.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthetic approaches to piperazinones often involve multiple steps with limited availability of starting materials. mdpi.comresearchgate.net The future of synthesizing molecules like (R)-3-(3-Bromobenzyl)piperazin-2-one lies in the development of more atom-economical, efficient, and environmentally benign methodologies.

Emerging strategies focus on minimizing steps and maximizing yield through innovative catalytic processes. A key area of development is the use of one-pot reactions that combine several transformations without isolating intermediates. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed to produce 3-aryl piperazin-2-ones with high enantiomeric purity (up to 99% ee). acs.org Another promising avenue is the application of microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields in the creation of related heterocyclic structures. nih.gov Furthermore, the direct C–H functionalization of the piperazine (B1678402) ring is a major advancement, offering new ways to introduce substituents onto the carbon skeleton, a task that has traditionally been challenging. mdpi.comresearchgate.net

Future work will likely focus on adapting these sustainable methods for the large-scale and cost-effective production of chiral piperazinones.

Table 1: Comparison of Synthetic Approaches for Piperazinone Scaffolds
ApproachDescriptionAdvantagesPotential Application to this compoundReference
Traditional Multi-Step SynthesisStepwise construction of the ring from amino acids or 1,2-diamines.Well-established and understood.Current basis for synthesis, but with room for improvement. researchgate.net
Asymmetric Catalysis (e.g., DROC)A one-pot sequence involving multiple catalytic steps to build the chiral heterocycle from simple aldehydes.High enantioselectivity, reduced number of steps, high overall yield.Could provide a more direct and efficient route to the chiral core. acs.org
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate reactions.Significantly reduced reaction times, often improved yields, and simpler workup.Could accelerate key cyclization or substitution steps in the synthesis. nih.gov
C–H FunctionalizationDirectly converting C-H bonds on the piperazine ring into C-C or C-heteroatom bonds, often using photoredox catalysis.Allows for late-stage modification, increases structural diversity efficiently.Enables the creation of novel analogues by modifying the piperazinone backbone directly. mdpi.comresearchgate.net

Exploration of Novel Reactivity and Transformation Pathways

Beyond improving its synthesis, future research will delve into the untapped reactivity of the piperazinone scaffold. The chemical behavior of this ring system can lead to the formation of novel and unexpected molecular architectures. For example, studies on the reaction of piperazin-2-one (B30754) with triethyl phosphite (B83602) have shown that the molecule can yield unique cis- and trans-piperazine-2,3-diyl-bisphosphonates, which are valuable building blocks for medicinal chemistry. nih.gov This suggests that the carbonyl group and adjacent nitrogen atoms in the piperazinone ring can direct reactions in complex ways.

A significant emerging area is the use of photoredox catalysis to enable transformations that are difficult to achieve through traditional means. mdpi.com This technique can be used for the direct C-H arylation, vinylation, and heteroarylation of the piperazine core, proceeding through a proposed radical coupling pathway. mdpi.com Applying these methods to this compound could allow for the late-stage introduction of diverse functional groups, rapidly generating libraries of new compounds for screening and optimization.

Advanced Computational Design of Piperazinone-Based Architectures

The integration of computational chemistry is revolutionizing the design of new molecules. Future research on piperazinone-based structures will heavily rely on in silico methods to predict biological activity and guide synthetic efforts. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are already being used to design novel piperazine derivatives as potent inhibitors of therapeutic targets like mTORC1. mdpi.comresearchgate.net

These computational models use molecular descriptors—such as orbital energies (ELUMO), molar refractivity (MR), and topological polar surface area (PSA)—to build statistically significant correlations with biological activity. mdpi.com By using these models, researchers can design and prioritize new analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties before committing to their synthesis. mdpi.comnih.gov Molecular docking studies further refine this process by predicting how these designed molecules will bind to specific biological targets, providing crucial insights into their mechanism of action. researchgate.netnih.gov

Table 2: Computational Methods in Piperazinone/Piperazine Research
MethodDescriptionApplicationReference
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models that correlate chemical structure with biological activity.Predicting the inhibitory activity of new piperazine derivatives against cancer targets. mdpi.com
Density Functional Theory (DFT)A quantum mechanical modeling method used to determine the electronic structure of molecules.Calculating structural, electronic, and energetic parameters to be used as descriptors in QSAR models. mdpi.comresearchgate.net
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Deciphering the binding mode of piperazine-based ligands to protein targets like the sigma receptor 1 (S1R). nih.gov
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity.Screening libraries of compounds to identify potential new drug candidates based on known active molecules. researchgate.net

Integration into Supramolecular Chemistry or Advanced Materials Research

The rigid, well-defined geometry of the piperazine scaffold makes it an excellent building block for constructing larger, ordered systems in supramolecular chemistry and materials science. rsc.org Piperazine's ability to form multiple hydrogen bonds allows it to self-assemble into crystalline networks. rsc.orgzioc.ru The chiral nature of this compound could be exploited to create chiral supramolecular structures with unique properties.

An emerging perspective is the incorporation of piperazine derivatives into advanced functional materials. For instance, linking a piperazine group to a 1,8-naphthalimide (B145957) core has been shown to create a fluorophore with Aggregation-Induced Emission Enhancement (AIEE), a highly desirable property for sensors, imaging agents, and optoelectronic devices. chemrxiv.org Similarly, piperazine-substituted benzanthrone (B145504) dyes exhibit interesting photophysical properties, including high emission and solvatochromism, making them suitable for use as fluorescent sensors and markers. mdpi.com Future research could explore the integration of the this compound motif into polymers or frameworks to develop novel chiral catalysts, separation materials, or advanced optical systems.

Mechanistic Investigations of Complex Reactions Involving the Piperazinone Scaffold

A deeper understanding of the mechanisms behind complex chemical reactions is essential for innovation. For the piperazinone scaffold, this involves elucidating the pathways of novel transformations like photoredox-catalyzed C-H functionalization. mdpi.com Current proposals suggest these reactions proceed through a single-electron transfer (SET) mechanism, where a photocatalyst excites and oxidizes a nitrogen atom on the piperazine ring to form a radical cation. mdpi.com This intermediate is then deprotonated to create an α-aminyl radical, which is the key species that couples with other reagents to form the new C-C bond. mdpi.com

Future mechanistic studies will employ a combination of experimental techniques (like kinetic analysis and intermediate trapping) and computational modeling to validate these proposed pathways. Such investigations are crucial for controlling the selectivity of reactions, overcoming limitations, and expanding the scope of synthetic methods available for modifying this compound and related scaffolds. A thorough understanding of these mechanisms will empower chemists to design more sophisticated and efficient synthetic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.